Cas no 778649-18-6 (Butyrolactone 3)

Butyrolactone 3 化学的及び物理的性質
名前と識別子
-
- 3-Furancarboxylic acid,tetrahydro-4-methylene-5-oxo-2-propyl-, (2R,3S)-rel-
- Butyrolactone 3
- (2S,3R)-4-methylidene-5-oxo-2-propyloxolane-3-carboxylic acid
- BUTYROLACETONE 3
- MB-3
- (2S,3R)-4-Methylidene-5-oxo-2-propyloxolane-3-
- BDBM50371233
- CHEMBL3347571
- 778649-18-6
- CHEBI:125615
- DTXSID60435253
- AKOS006290263
- BRD-K68584490-001-01-2
- (2S,3R)-4-methylene-5-oxo-2-propyl-3-oxolanecarboxylic acid
- Q27216229
- SCHEMBL23682959
- DA-51485
-
- インチ: InChI=1S/C9H12O4/c1-3-4-6-7(8(10)11)5(2)9(12)13-6/h6-7H,2-4H2,1H3,(H,10,11)/t6-,7+/m0/s1
- InChIKey: SRQUTZJZABSZRQ-NKWVEPMBSA-N
- ほほえんだ: CCC[C@H]1[C@@H](C(=C)C(=O)O1)C(=O)O
計算された属性
- せいみつぶんしりょう: 184.07400
- どういたいしつりょう: 184.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 63.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 色と性状: 使用できません
- PSA: 63.60000
- LogP: 0.96890
- ようかいせい: 使用できません
Butyrolactone 3 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1262185-10mg |
Butyrolactone 3 |
778649-18-6 | 99% | 10mg |
$765 | 2023-09-04 | |
TRC | B761010-50mg |
Butyrolactone 3 |
778649-18-6 | 50mg |
$ 1681.00 | 2023-09-08 | ||
eNovation Chemicals LLC | Y1262185-25mg |
Butyrolactone 3 |
778649-18-6 | 99% | 25mg |
$1405 | 2023-09-04 | |
ChemScence | CS-0103268-50mg |
Butyrolactone 3 |
778649-18-6 | 99.58% | 50mg |
$1100.0 | 2022-04-26 | |
ChemScence | CS-0103268-25mg |
Butyrolactone 3 |
778649-18-6 | 99.58% | 25mg |
$780.0 | 2022-04-26 | |
MedChemExpress | HY-129039-50mg |
Butyrolactone 3 |
778649-18-6 | 99.58% | 50mg |
¥16500 | 2023-08-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-358657B-100 mg |
Butyrolactone 3, |
778649-18-6 | ≥95% | 100MG |
¥12,410.00 | 2023-07-11 | |
1PlusChem | 1P005RQE-1mg |
Butyrolactone 3 |
778649-18-6 | ≥95% | 1mg |
$46.00 | 2025-02-21 | |
Ambeed | A1208567-25mg |
rel-(2S,3R)-4-Methylene-5-oxo-2-propyltetrahydrofuran-3-carboxylic acid |
778649-18-6 | 99+% | 25mg |
$619.0 | 2025-02-27 | |
1PlusChem | 1P005RQE-10mg |
Butyrolactone 3 |
778649-18-6 | 99% | 10mg |
$369.00 | 2024-04-21 |
Butyrolactone 3 関連文献
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Martin H. Kunzmann,Nina C. Bach,Bianca Bauer,Stephan A. Sieber Chem. Sci. 2014 5 1158
-
Prabhakaran Rajasekar,Swechchha Pandey,Harshad Paithankar,Jeetender Chugh,Alexander Steiner,Ramamoorthy Boomishankar Chem. Commun. 2018 54 1873
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3. The reaction of diazonium salts with α-aceto-γ-lactonesG. F. Duffin,J. D. Kendall J. Chem. Soc. 1955 3470
-
Santikorn Chaimanee,Manat Pohmakotr,Chutima Kuhakarn,Vichai Reutrakul,Darunee Soorukram Org. Biomol. Chem. 2017 15 3985
-
5. Samarium(II)-mediated 4-exo-trig cyclisations of unsaturated aldehydes. A stereoselective approach to functionalised cyclobutanolsDerek Johnston,Catherine F. McCusker,Kenneth Muir,David J. Procter J. Chem. Soc. Perkin Trans. 1 2000 681
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John G. Labram,Naveen R. Venkatesan,Christopher J. Takacs,Hayden A. Evans,Erin E. Perry,Fred Wudl,Michael L. Chabinyc J. Mater. Chem. C 2017 5 5930
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7. Samarium(II) di-iodide induced reductive coupling of α,β-unsaturated esters with carbonyl compounds leading to a facile synthesis of γ-lactoneShin-ichi Fukuzawa,Akira Nakanishi,Tatsuo Fujinami,Shizuyoshi Sakai J. Chem. Soc. Perkin Trans. 1 1988 1669
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8. Nitrene. Part XIII. Novel conversion of 2-nitrophenyl substituted butyrolactones into indoles with triethyl phosphiteTetsuji Kametani,Frank F. Ebetino,Keiichiro Fukumoto J. Chem. Soc. Perkin Trans. 1 1974 861
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Yaoming Xiao,Gaoyi Han,Haihan Zhou,Jihuai Wu RSC Adv. 2016 6 2778
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Nathalie Camus,Zakaria Halime,Nathalie le Bris,Hélène Bernard,Maryline Beyler,Carlos Platas-Iglesias,Rapha?l Tripier RSC Adv. 2015 5 85898
Butyrolactone 3に関する追加情報
Research Brief on Butyrolactone 3 (CAS: 778649-18-6): Recent Advances and Applications in Chemical Biology and Medicine
Butyrolactone 3 (CAS: 778649-18-6) is a γ-butyrolactone derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its unique lactone ring structure, has been explored for its bioactivity, particularly in modulating cellular signaling pathways and enzyme inhibition. Recent studies have highlighted its role as a versatile scaffold for drug development, with promising results in targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. This research brief synthesizes the latest findings on Butyrolactone 3, focusing on its molecular mechanisms, synthetic pathways, and therapeutic potential.
One of the most notable advancements in the study of Butyrolactone 3 is its application as a kinase inhibitor. Kinases play a critical role in cell signaling, and their dysregulation is often implicated in cancer and other proliferative diseases. Recent in vitro and in vivo studies have demonstrated that Butyrolactone 3 exhibits selective inhibition against specific kinase targets, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that Butyrolactone 3 derivatives showed potent anti-proliferative effects against breast cancer cell lines, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for developing novel anti-cancer therapeutics.
In addition to its kinase inhibitory properties, Butyrolactone 3 has been investigated for its neuroprotective effects. A 2022 study in ACS Chemical Neuroscience revealed that this compound could attenuate oxidative stress and reduce neuronal apoptosis in models of Alzheimer's disease. The researchers attributed these effects to Butyrolactone 3's ability to modulate the Nrf2/ARE pathway, a key regulator of cellular antioxidant responses. These results underscore its potential as a therapeutic agent for neurodegenerative diseases, although further preclinical studies are needed to validate its efficacy and safety.
The synthetic chemistry of Butyrolactone 3 has also seen significant progress. Recent publications in Organic Letters and Tetrahedron have detailed innovative synthetic routes to produce Butyrolactone 3 and its analogs with high yield and enantiomeric purity. For example, a 2023 study described a catalytic asymmetric synthesis method using chiral organocatalysts, which enabled the production of enantiomerically pure Butyrolactone 3 derivatives. These advancements are critical for scaling up production and facilitating structure-activity relationship (SAR) studies to optimize its pharmacological properties.
Despite these promising developments, challenges remain in the clinical translation of Butyrolactone 3. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through medicinal chemistry optimization and formulation strategies. Recent efforts have focused on prodrug approaches and nanoparticle-based delivery systems to enhance its pharmacokinetic profile. A 2023 review in Advanced Drug Delivery Reviews highlighted these strategies as potential solutions to overcome the current limitations of Butyrolactone 3.
In conclusion, Butyrolactone 3 (CAS: 778649-18-6) represents a promising scaffold in chemical biology and drug discovery, with demonstrated bioactivity in kinase inhibition and neuroprotection. Recent research has advanced our understanding of its molecular mechanisms and synthetic accessibility, paving the way for future therapeutic applications. However, further studies are required to address the translational challenges and fully realize its potential in medicine. This brief underscores the importance of continued investment in research and development to harness the therapeutic benefits of Butyrolactone 3.
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